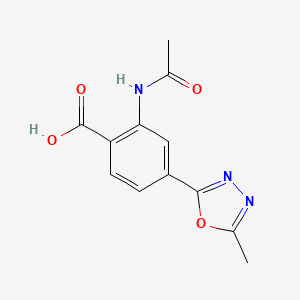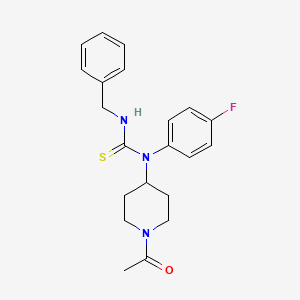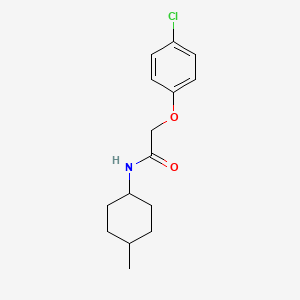![molecular formula C19H15ClF3N3O3S B11061577 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B11061577.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its molecular formula is C18H14ClF3N3O4S .
- The compound contains a chlorinated phenyl ring, a trifluoromethyl group, and a phthalazinyl sulfanyl moiety.
- It has potential applications in various fields due to its intriguing properties.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide: is a complex organic compound with a unique structure.
Preparation Methods
- Synthetic Routes : Although specific synthetic routes for this compound are not widely documented, it can be synthesized through multistep reactions involving appropriate starting materials.
- Reaction Conditions : These would depend on the chosen synthetic pathway.
- Industrial Production : Unfortunately, industrial-scale production methods are not well-established for this compound.
Chemical Reactions Analysis
- Reactivity : The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or chromic acid.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
- Substitution : Nucleophilic substitution reactions using appropriate nucleophiles.
- Major Products : These would vary based on the specific reaction conditions.
Scientific Research Applications
- Chemistry : Investigating its reactivity, stability, and potential as a building block for other compounds.
- Biology : Studying its interactions with biological macromolecules (e.g., proteins, DNA).
- Medicine : Exploring its pharmacological properties, potential as a drug candidate, or use in prodrugs.
- Industry : Assessing its applicability in materials science or as a precursor for specialty chemicals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is scarce.
- Further research is needed to understand how this compound interacts with cellular targets and pathways.
Comparison with Similar Compounds
- Similar Compounds :
- Uniqueness : The combination of the phthalazinyl sulfanyl group and the acetamide moiety sets our compound apart.
Properties
Molecular Formula |
C19H15ClF3N3O3S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(7,8-dimethoxyphthalazin-1-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H15ClF3N3O3S/c1-28-14-6-3-10-8-24-26-18(16(10)17(14)29-2)30-9-15(27)25-13-7-11(19(21,22)23)4-5-12(13)20/h3-8H,9H2,1-2H3,(H,25,27) |
InChI Key |
ZTPJAJBINAMOJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(N=NC=C2C=C1)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-9-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11061496.png)
![4-Cyano-2-methoxy-6-{[(3-methoxyphenyl)carbonyl]amino}phenyl 3-methoxybenzoate](/img/structure/B11061497.png)
![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11061502.png)
![2-{[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11061517.png)
![3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061519.png)

![6-amino-8-(pyridin-3-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11061528.png)
![1-Methyl-5-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazole](/img/structure/B11061534.png)
![6-(2,5-difluorophenyl)-3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061543.png)

![3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone](/img/structure/B11061556.png)

![1-[4-(Hexyloxy)phenyl]-3-(4-methoxypiperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11061564.png)
![11-Methoxy-14-(4-methoxyphenyl)-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11061566.png)
